Ecto-5′-Nucleotidase (CD73) Inhibition: 2-Pyrazin-2-yl-ethylamine vs. α-Methyl Analog
2-Pyrazin-2-yl-ethylamine demonstrates sub-micromolar inhibition of rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM in a cell-based assay [1]. In contrast, the α-methyl analog 1-(pyrazin-2-yl)ethanamine is characterized as a potential beta3-adrenoceptor agonist with no reported CD73 inhibitory activity [2]. This target divergence illustrates how minor structural modifications to the ethylamine chain result in distinct target engagement profiles, making 2-pyrazin-2-yl-ethylamine the appropriate selection for studies focused on adenosine pathway modulation.
| Evidence Dimension | IC₅₀ against ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC₅₀ = 101 nM |
| Comparator Or Baseline | 1-(Pyrazin-2-yl)ethanamine (CAS 179323-60-5): no reported CD73 inhibitory activity |
| Quantified Difference | Not calculable due to qualitative difference; target engagement profiles differ entirely |
| Conditions | Inhibition of rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins followed by AMP addition, measured after 10 mins |
Why This Matters
For immuno-oncology research targeting the adenosine pathway (CD73), 2-pyrazin-2-yl-ethylamine provides target engagement not available from the α-methyl analog.
- [1] BindingDB. Affinity data for monomer ID 50437933: IC₅₀ = 101 nM against rat Ecto-5'-nucleotidase. View Source
- [2] ChemicalBook. 1-(Pyrazin-2-yl)ethylamine (CAS 179323-60-5) Applications: beta3-adrenoceptor agonist. View Source
